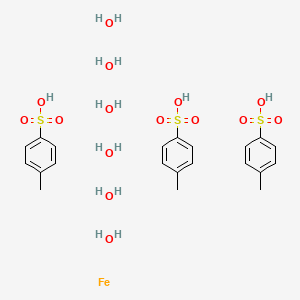

Iron(III) p-toluenesulfonate hexahydrate, technical grade

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le p-toluènesulfonate de fer(III) hexahydraté, qualité technique, est un composé chimique de formule (CH₃C₆H₄SO₃)₃Fe·6H₂O. Il s'agit d'un complexe de coordination où le fer se trouve à l'état d'oxydation +3, coordonné à trois anions p-toluènesulfonate et six molécules d'eau. Ce composé est connu pour son utilisation comme agent oxydant et catalyseur dans diverses réactions chimiques.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le p-toluènesulfonate de fer(III) hexahydraté peut être synthétisé par réaction du chlorure de fer(III) avec l'acide p-toluènesulfonique en présence d'eau. La réaction implique généralement la dissolution du chlorure de fer(III) dans l'eau, suivie de l'ajout d'acide p-toluènesulfonique. Le mélange est ensuite chauffé pour faciliter la réaction, ce qui entraîne la formation de p-toluènesulfonate de fer(III) hexahydraté.

Méthodes de production industrielle

Dans les milieux industriels, la production de p-toluènesulfonate de fer(III) hexahydraté suit un processus similaire, mais à plus grande échelle. Les réactifs sont mélangés dans de grands réacteurs, et les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et une pureté élevée du produit. Le composé obtenu est ensuite purifié et séché pour obtenir le matériau de qualité technique.

Analyse Des Réactions Chimiques

Types de réactions

Le p-toluènesulfonate de fer(III) hexahydraté subit principalement des réactions d'oxydation en raison de la présence de fer à l'état d'oxydation +3. Il peut également participer à des réactions de substitution où les anions p-toluènesulfonate sont remplacés par d'autres ligands.

Réactifs et conditions courantes

Réactions d'oxydation : Le p-toluènesulfonate de fer(III) hexahydraté est couramment utilisé comme agent oxydant dans la synthèse de polymères conducteurs tels que le poly(3,4-éthylènedioxythiophène) (PEDOT). La réaction implique généralement l'utilisation d'un solvant organique comme l'alcool isopropylique ou le méthanol.

Réactions de substitution : Dans les réactions de substitution, le composé peut réagir avec divers ligands sous des conditions contrôlées pour former de nouveaux complexes de coordination.

Principaux produits formés

Réactions d'oxydation : Les principaux produits formés dans les réactions d'oxydation comprennent des polymères conducteurs comme le PEDOT, qui sont utilisés dans des applications électroniques.

Réactions de substitution : Les produits des réactions de substitution dépendent des ligands utilisés et peuvent inclure une variété de complexes de coordination du fer.

Applications de recherche scientifique

Le p-toluènesulfonate de fer(III) hexahydraté a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme agent oxydant dans la synthèse de polymères conducteurs et d'autres composés organiques.

Biologie : Le composé est utilisé dans la préparation de complexes de fer qui peuvent être étudiés pour leur activité biologique.

Médecine : La recherche sur les complexes de fer pour des applications thérapeutiques potentielles implique souvent le p-toluènesulfonate de fer(III) hexahydraté.

Industrie : Le composé est utilisé dans la production de condensateurs à l'état solide et comme catalyseur dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action du p-toluènesulfonate de fer(III) hexahydraté implique sa capacité à agir comme un agent oxydant. L'ion fer(III) peut accepter des électrons d'autres molécules, facilitant les réactions d'oxydation. Les anions p-toluènesulfonate et les molécules d'eau dans le complexe contribuent à stabiliser l'ion fer(III) et à améliorer sa réactivité. Les cibles moléculaires et les voies impliquées dépendent de la réaction et de l'application spécifiques.

Applications De Recherche Scientifique

Iron(III) p-toluenesulfonate hexahydrate has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in the synthesis of conducting polymers and other organic compounds.

Biology: The compound is used in the preparation of iron complexes that can be studied for their biological activity.

Medicine: Research into iron complexes for potential therapeutic applications often involves iron(III) p-toluenesulfonate hexahydrate.

Industry: The compound is used in the production of solid-state capacitors and as a catalyst in various industrial processes.

Mécanisme D'action

The mechanism of action of iron(III) p-toluenesulfonate hexahydrate involves its ability to act as an oxidizing agent. The iron(III) ion can accept electrons from other molecules, facilitating oxidation reactions. The p-toluenesulfonate anions and water molecules in the complex help stabilize the iron(III) ion and enhance its reactivity. The molecular targets and pathways involved depend on the specific reaction and application.

Comparaison Avec Des Composés Similaires

Composés similaires

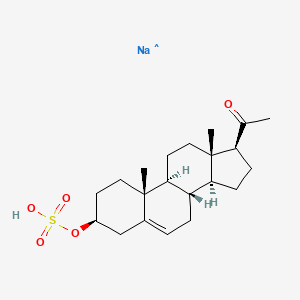

- Trifluorométhanesulfonate de fer(III)

- Perchlorate de fer(III) hydraté

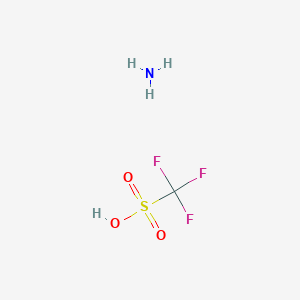

- Sulfate de fer(II) d'ammonium hexahydraté

Unicité

Le p-toluènesulfonate de fer(III) hexahydraté est unique en raison de sa combinaison spécifique d'anions p-toluènesulfonate et de molécules d'eau, qui confèrent une réactivité et une stabilité distinctes par rapport à d'autres sels de fer(III). Sa capacité à agir comme un agent oxydant efficace dans la synthèse de polymères conducteurs le distingue d'autres composés similaires.

Propriétés

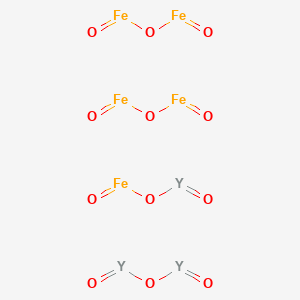

Formule moléculaire |

C21H36FeO15S3 |

|---|---|

Poids moléculaire |

680.5 g/mol |

Nom IUPAC |

iron;4-methylbenzenesulfonic acid;hexahydrate |

InChI |

InChI=1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2 |

Clé InChI |

XPFWAQOANCMPNO-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O.O.O.O.O.O.[Fe] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)

![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)